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Compound of Interest

Compound Name: L48H37

Cat. No.: B11931585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic curcumin analog, L48H37.

It details its chemical properties, synthesis protocol, and its role as a potent inhibitor of the

myeloid differentiation protein 2 (MD2), a key component of the innate immune response. The

document also explores its downstream effects on inflammatory and oncogenic signaling

pathways, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties
L48H37, with the chemical name 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-

4-one, is an analog of curcumin designed for improved chemical stability and bioavailability.[1]

[2][3] Its structure features a monoketone linker, a modification from the β-diketone structure of

curcumin.[3]
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Property Value Reference

CAS Number 343307-76-6 [1][2][4]

Molecular Formula C27H33NO7 [2][5]

Molecular Weight 483.55 g/mol [2][5]

SMILES

CCN1CC(=CC2=CC(OC)=C(O

C)C(=C2)OC)C(=O)C(C1)=CC

1=CC(OC)=C(OC)C(=C1)OC

[2]

InChI

InChI=1S/C27H33NO7/c1-8-

28-15-19(9-17-11-21(30-

2)26(34-6)22(12-17)31-

3)25(29)20(16-28)10-18-13-

23(32-4)27(35-7)24(14-18)33-

5/h9-14H,8,15-16H2,1-

7H3/b19-9+,20-10+

[2]

Appearance Solid Powder [2]

Purity ≥98% [2]

Synthesis Protocol
The synthesis of L48H37 involves the condensation of 1-ethylpiperidin-4-one with 3,4,5-

trimethoxybenzaldehyde.[6]

Materials:

1-ethylpiperidin-4-one

3,4,5-trimethoxybenzaldehyde

Ethanol

Sodium Hydroxide (NaOH)

Distilled Water
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Dimethyl Sulfoxide (DMSO)

Macrogol 15 hydroxystearate

Procedure:

Dissolve 1-ethylpiperidin-4-one and 3,4,5-trimethoxybenzaldehyde in ethanol.

Catalyze the reaction with NaOH at a controlled temperature of 5–8°C.[6]

Monitor the reaction progress using thin-layer chromatography.

Upon completion, add distilled water to the reaction mixture.

Purify the resulting product using column chromatography.[6]

Characterize the final compound, L48H37, using proton nuclear magnetic resonance (1H

NMR) and electrospray ionization mass spectroscopy.[6]

For biological experiments, dissolve the purified L48H37 in a DMSO solution or in water with

macrogol 15 hydroxystearate.[6]

Biological Activity and Mechanism of Action
L48H37 is a specific inhibitor of myeloid differentiation protein 2 (MD2), which forms a complex

with Toll-like receptor 4 (TLR4) to recognize bacterial lipopolysaccharide (LPS).[1][7] By binding

to the hydrophobic pocket of MD2, L48H37 prevents the activation of the LPS-TLR4/MD2

signaling pathway, thereby inhibiting downstream inflammatory responses.[7] This mechanism

makes it a potential therapeutic candidate for sepsis and acute lung injury.[1][7]

Inhibition of LPS-Induced Inflammation
L48H37 has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor

necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in mouse macrophages stimulated with LPS.

[1][7] It also suppresses LPS-induced activation of mitogen-activated protein kinases (MAPK)

and nuclear factor-κB (NF-κB).[7]
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L48H37 Inhibition of LPS-TLR4/MD2 Signaling
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Caption: L48H37 inhibits the LPS-induced inflammatory pathway by targeting MD2.

Anticancer Activity
L48H37 has demonstrated anticancer effects in various cancer cell lines, including lung cancer,

osteosarcoma, nasopharyngeal carcinoma, and oral cancer.[3][8][9][10]

Lung Cancer: In human lung cancer cells (A549 and H460), L48H37 induces apoptosis through

the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress

and the inhibition of the STAT3 pathway.[8] It also causes G2/M cell cycle arrest.[8]
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L48H37 Mechanism in Lung Cancer Cells
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Caption: L48H37 induces apoptosis in lung cancer cells via ROS-mediated ER stress and

STAT3 inhibition.

Osteosarcoma: L48H37 suppresses the migration and invasion of human osteosarcoma cells

(U2OS and MG-63) by inhibiting the expression of urokinase plasminogen activator (uPA)

through the downregulation of the JAK/STAT signaling pathway.[3]

Nasopharyngeal Carcinoma: In nasopharyngeal carcinoma cells, L48H37 inhibits migration

and invasion by reducing the expression and activity of matrix metalloproteinase-9 (MMP-9), an

effect mediated through the JNK signaling pathway.[9]

Oral Cancer: L48H37 induces apoptosis in human oral cancer cells by activating caspase

cascades and downregulating inhibitor of apoptosis proteins (IAPs) via JNK/p38 signaling.[10]
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Quantitative Data on Biological Activity

Cell Line Assay Endpoint
L48H37
Concentrati
on

Result Reference

A549 (Lung

Cancer)
Cell Viability IC50

5.3 µM (24

hours)

Decreased

cell viability
[1][2]

H460 (Lung

Cancer)
Cell Viability IC50

2.3 µM (24

hours)

Decreased

cell viability
[1][2]

BEAS-2B

(Normal

Lung)

Cytotoxicity IC50 21 µM
Low

cytotoxicity
[1][2]

H460 and

A549
Western Blot

Protein

Expression

1, 2, or 4 µM

(16 hours)

Dose-

dependent

decrease in

p-Cdc2 and

Cdc2;

increase in

p53 and

cleaved

PARP;

reduction in

Bcl-2

[1][2]

H460

Xenograft

Mice

In Vivo Tumor

Growth

Tumor

Growth

Inhibition

5 or 10 mg/kg

(i.p., daily for

11 days)

Inhibition of

tumor growth
[2]

U2OS and

MG-63

(Osteosarco

ma)

Cell Motility,

Migration,

Invasion

Inhibition Up to 5 µM

Inhibition

without

cytotoxicity

[3]

Experimental Protocols
Cell Viability Assay (MTT Assay)
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Plate 8 x 10^4 U2OS and MG-63 cells per well in 24-well plates and incubate for 16 hours.

Treat the cells with different concentrations of L48H37 (e.g., 0, 1.25, 2.5, and 5 µM) for 24,

48, and 72 hours at 37°C.[3]

After the exposure period, perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay to determine cell viability by measuring the absorbance

at a specific wavelength.[3]

Western Blot Analysis
Treat cells (e.g., H460 and A549) with various concentrations of L48H37 for a specified time

(e.g., 16 hours).

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-

Cdc2, Cdc2, p53, PARP, Bcl-2).

Incubate with the appropriate secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence detection system.

In Vivo Xenograft Tumor Model
Inject H460 human lung cancer cells subcutaneously into immunodeficient mice.

When tumors reach a palpable size, randomize the mice into control and treatment groups.

Administer L48H37 (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection once

daily for a specified period (e.g., 11 days).[2]

Monitor tumor growth by measuring tumor volume at regular intervals.

At the end of the study, euthanize the mice and excise the tumors for further analysis.
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This guide consolidates the current understanding of L48H37, providing a foundation for further

research and development of this promising therapeutic agent. The detailed protocols and

pathway diagrams serve as a resource for scientists investigating its potential applications in

inflammatory diseases and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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